2-Chloro-4-methyl-5-mercaptoaniline
Description
2-Chloro-4-methyl-5-mercaptoaniline is a substituted aniline derivative featuring a chloro (-Cl) group at position 2, a methyl (-CH₃) group at position 4, and a mercapto (-SH) group at position 5. The compound’s molecular formula is C₇H₇ClNS, with a calculated molecular weight of ~172.52 g/mol. The mercapto group introduces unique reactivity, including nucleophilic and redox-active properties, which may make it valuable in pharmaceutical or agrochemical synthesis.
Properties
Molecular Formula |
C7H8ClNS |
|---|---|
Molecular Weight |
173.66 g/mol |
IUPAC Name |
5-amino-4-chloro-2-methylbenzenethiol |
InChI |
InChI=1S/C7H8ClNS/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 |
InChI Key |
QVUNIVAAUQUEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The following table and analysis compare 2-Chloro-4-methyl-5-mercaptoaniline with key structural analogs from published literature and commercial sources:
Table 1: Structural and Functional Comparison of Substituted Anilines
Key Comparative Insights:
a) Substituent Effects on Reactivity
- Mercapto (-SH) vs. Methoxy (-OCH₃): The mercapto group in this compound is more nucleophilic and acidic (pKa ~10) compared to methoxy derivatives (pKa ~15–20), enabling participation in disulfide bond formation or metal coordination . Methoxy-substituted analogs (e.g., 5-Chloro-2-methoxy-4-methylaniline) exhibit lower reactivity, making them suitable for stable intermediates .
- Halogen Diversity: Iodo-substituted analogs (e.g., 4-Chloro-2-iodo-5-methylaniline) are heavier and more polarizable, favoring cross-coupling reactions in pharmaceutical synthesis, whereas chloro groups are cost-effective for bulk applications .
b) Physicochemical Properties
- Solubility: Mercapto groups enhance solubility in polar solvents compared to methyl or methoxy substituents. For example, 5-Chloro-2-methylaniline is lipid-soluble, limiting its use in aqueous systems .
- Stability: Mercapto-containing compounds are prone to oxidation, requiring inert storage conditions, unlike methoxy or halogenated analogs .
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